molecular formula C12H22N2O2 B2516820 Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1638759-74-6

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2516820
M. Wt: 226.32
InChI Key: SIFPHPJZXMHDLP-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate" is a cyclic amino acid ester that is part of a broader class of azabicycloalkane amino acids. These compounds are of significant interest due to their potential as rigid dipeptide mimetics, which can be valuable in peptide-based drug discovery and structure-activity studies .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane from methyl N-Boc-pyroglutamate, which involved a Michael addition and subsequent hydrogenolysis to yield the fused ring system .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was determined to have a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring . The chiral version of this compound was also synthesized and characterized, confirming its orthorhombic space group and noncentrosymmetric, chiral nature .

Chemical Reactions Analysis

The azabicycloalkane amino acids can undergo various chemical reactions. For instance, the cyanoethylation of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, followed by reduction and reaction with acyl chlorides, led to a series of amides with potential pharmacological activities . Additionally, the electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes was studied, revealing significant geometry changes in the oxidized molecules, which could influence their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane amino acids are closely related to their molecular structure. The crystallographic characterization provides insights into the density and space group of the compounds, which can affect their solubility and stability. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was recrystallized from dichloromethane/diethyl ether, indicating its solubility in these solvents . The chiral version of this compound was recrystallized from ethyl acetate/diethyl ether, which also suggests solubility in these solvents and potential for use in chiral separations .

Scientific Research Applications

Environmental Applications and Degradation

Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied for their environmental applications and degradation processes. For instance, Hsieh et al. (2011) explored the decomposition of MTBE by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into simpler hydrocarbons like methane (CH4) and ethylene (C2H4) (Hsieh et al., 2011). This study highlights the potential of using radio frequency (RF) plasma reactors for environmental remediation of tert-butyl compounds.

Biodegradation Insights

The microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface has been a subject of considerable interest, with studies indicating that MTBE and TBA can be biodegradable under certain conditions, though the degradation pathways and rates vary widely and are influenced by site-specific conditions (Schmidt et al., 2004). This research is critical for understanding the environmental fate of tert-butyl compounds and developing strategies for mitigating their impact on groundwater quality.

Solvent and Extraction Applications

Tert-butyl compounds have also been investigated for their use in solvent and extraction applications. Sprakel and Schuur (2019) reviewed solvent developments for the extraction of carboxylic acids, highlighting the role of various solvent systems, including those involving tert-butyl components, in improving the efficiency of liquid-liquid extraction processes (Sprakel & Schuur, 2019). Such studies are significant for the chemical industry, especially in the production of bio-based plastics and other materials.

Safety And Hazards

The safety information for “Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFPHPJZXMHDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

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